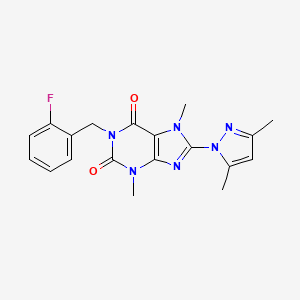

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of purine, which is a significant class of molecules in the field of medicinal chemistry due to their role as components of DNA and RNA, and their involvement in numerous biochemical processes. The specific structure of this compound suggests potential biological activity, possibly related to interactions with adenosine receptors or other targets relevant to neurodegenerative diseases or psychiatric disorders.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized and evaluated for their biological activity. For instance, a library of tricyclic xanthine derivatives, which are structurally related to the compound of interest, was prepared and evaluated for their ability to bind to adenosine receptor subtypes and inhibit monoamine oxidases, suggesting a potential method for the synthesis of such compounds .

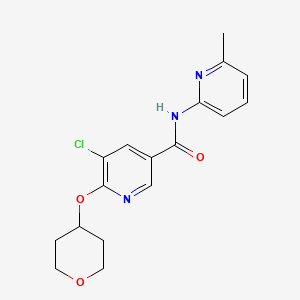

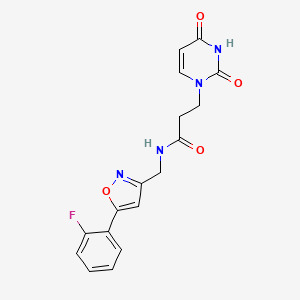

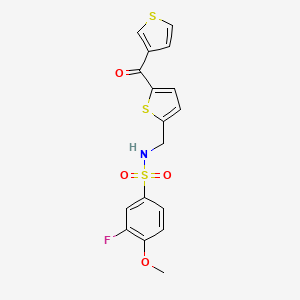

Molecular Structure Analysis

The molecular structure of the compound includes a purine core, which is substituted with various functional groups that could influence its biological activity. The presence of a fluorobenzyl group may affect the compound's binding affinity to certain receptors or enzymes, as seen in related compounds that have been evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity .

Chemical Reactions Analysis

The compound's reactivity is not explicitly discussed in the provided papers. However, similar compounds have been used as reagents for the derivatization of amino acids for liquid chromatographic analysis, indicating that the purine derivatives can react with primary and secondary amino functions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, lipophilicity, and metabolic stability, are crucial for its potential as a drug candidate. For example, the introduction of a basic nitrogen atom in the tetrahydropyrazine ring of related compounds was aimed at improving water solubility . Additionally, the determination of lipophilicity and metabolic stability using a micellar electrokinetic chromatography system and human liver microsomes model was performed for similar compounds, which could provide insights into the properties of the compound .

Case Studies and Applications

The provided papers do not mention specific case studies involving the exact compound. However, related compounds have shown promise in preclinical studies for the treatment of neurodegenerative diseases and as potential antidepressant and anxiolytic agents in animal models . These studies suggest that the compound could be of interest for further investigation in similar contexts.

Aplicaciones Científicas De Investigación

Multitarget Drugs for Neurodegenerative Diseases

The chemical compound is related to a broader class of substances explored for their potential in treating neurodegenerative diseases. A study highlights the design and evaluation of 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, tricyclic xanthine derivatives, for their water solubility and multitarget-directed ligand capabilities. These compounds, including closely related structures, have shown promise as dual-target-directed A1/A2A adenosine receptor antagonists. Some derivatives demonstrated triple-target inhibition, indicating potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, including Parkinson's disease and Alzheimer's, by acting on multiple relevant targets over single-target therapeutics (Brunschweiger et al., 2014).

Anticonvulsant Activity

Compounds structurally similar to the specified chemical have been investigated for their anticonvulsant activities. Studies involving analogues of potent anticonvulsant purines synthesized and tested against seizures induced by maximal electroshock have shown that alterations in the chemical structure can significantly influence anticonvulsant activity. These investigations provide insights into how modifications of the purine core structure, such as those seen in the compound of interest, may contribute to the development of new anticonvulsant drugs (Kelley et al., 1995).

Metal-Mediated Base Pairs in Nucleic Acids

Research into 6-(3,5-dimethylpyrazol-1-yl)purine derivatives, which share a structural motif with the compound , has revealed their application in the development of metal-mediated base pairs within nucleic acids. These studies have shown that such compounds can specifically recognize canonical nucleobases through metal-mediated base pairing, offering potential applications in the design of novel genetic structures and biotechnological tools. The ability to form stable complexes with metal ions like Cu(2+) and Ag(+) provides a foundation for the creation of innovative DNA double helices with potential implications in genetic engineering and molecular biology (Sinha et al., 2015).

Propiedades

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNIVDSICODFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)

![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)